Ester-Terminated 4-Alkoxy Chain Confers Distinct Physicochemical and Reactivity Profile Relative to Alcohol and Acid Analogs
The target compound features a 4-O-(CH₂)₂-O-COCH₃ substituent (MW 336.4 g/mol), which differs fundamentally from the alcohol analog 2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol (MW 308.37 g/mol, CAS 60627-63-6) and the direct acetate ester 1H-pyrazol-4-ol, 1-methyl-3,5-diphenyl-, acetate (MW 292.34 g/mol, CAS 34765-45-2). The ethyl acetate moiety eliminates the free hydroxyl group of the alcohol analog, reducing hydrogen-bond donor count from 1 to 0, which is expected to lower aqueous solubility and increase membrane permeability relative to the alcohol. In the Fernandez-Ciruelos et al. DPP SAR study, O-alkylation at the R2 position generally maintained antibacterial potency comparable to hydroxyl analogs, while benzyloxy derivatives were among the most potent, indicating that lipophilic alkoxy substituents are well-tolerated for antimicrobial activity [1]. Additionally, the ester linkage provides a hydrolytically labile site absent in the direct acetate ester, enabling potential prodrug or controlled-release applications that neither the alcohol nor the direct ester can offer .
| Evidence Dimension | Physicochemical and structural differentiation: hydrogen-bond donor count, molecular weight, hydrolytic lability |
|---|---|
| Target Compound Data | MW 336.4 g/mol; H-bond donors = 0; contains ester linkage susceptible to hydrolysis; cLogP estimated 3–4 based on DPP class |
| Comparator Or Baseline | Alcohol analog (CAS 60627-63-6): MW 308.37, H-bond donors = 1; Direct acetate ester (CAS 34765-45-2): MW 292.34, no hydrolysable ester spacer |
| Quantified Difference | ΔMW = +28.0 vs. alcohol; +44.1 vs. direct acetate; ΔHBD = −1 vs. alcohol; ester spacer present vs. absent in direct acetate |
| Conditions | Calculated molecular properties based on chemical structures; cLogP estimated from class data (Fernandez-Ciruelos et al., 2024) |
Why This Matters
The absence of a free hydroxyl and presence of a hydrolysable ester spacer directly impact solubility, membrane partitioning, and metabolic handling, making the compound functionally non-interchangeable with its alcohol or direct acetate counterparts.
- [1] Fernandez-Ciruelos B, Albanese M, Adhav A, et al. Repurposing Hsp90 inhibitors as antimicrobials targeting two-component systems identifies compounds leading to loss of bacterial membrane integrity. Microbiol Spectr. 2024;12(8):e00146-24. doi:10.1128/spectrum.00146-24 View Source
